Darifenacin Impurity C Darifenacin Impurity C
Brand Name: Vulcanchem
CAS No.:
VCID: VC14557446
InChI: InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-,30?/m1/s1
SMILES:
Molecular Formula: C28H30N2O3
Molecular Weight: 442.5 g/mol

Darifenacin Impurity C

CAS No.:

Cat. No.: VC14557446

Molecular Formula: C28H30N2O3

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Darifenacin Impurity C -

Molecular Formula C28H30N2O3
Molecular Weight 442.5 g/mol
IUPAC Name 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-,30?/m1/s1
Standard InChI Key NWHZIKCUBJRZEN-GOWJNXQMSA-N
Isomeric SMILES C1C[N+](C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-]
Canonical SMILES C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-]

Chemical Identity and Structural Characteristics

Darifenacin Impurity C is a chiral molecule with a molecular formula of C28H28N2O\text{C}_{28}\text{H}_{28}\text{N}_2\text{O} and a molecular weight of 408.53 g/mol . Its structure comprises a pyrrolidine ring substituted with diphenylacetonitrile and a 2,3-dihydrobenzofuran ethyl group, rendering it stereochemically complex. The nitrile functional group distinguishes it from darifenacin’s primary amide structure, likely originating from incomplete hydrolysis during synthesis .

PropertyValue
CAS Registry Number252317-48-9
Molecular FormulaC28H28N2O\text{C}_{28}\text{H}_{28}\text{N}_2\text{O}
Molecular Weight408.53 g/mol
Chiral Centers1 (3S configuration)
Storage Conditions2–8°C (refrigerated)
Key Functional GroupsNitrile, benzofuran, pyrrolidine

Synthetic Pathways and Formation Mechanisms

Darifenacin Impurity C arises during the final stages of darifenacin synthesis, particularly during the coupling of the pyrrolidine intermediate with diphenylacetonitrile precursors. Incomplete hydrolysis of the nitrile intermediate to the corresponding amide is the primary route for its formation . Process optimization studies suggest that reaction parameters such as temperature (>40°C), prolonged reaction times, and excess cyanide reagents exacerbate impurity generation .

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) and chiral stationary phase (CSP) chromatography are the gold standards for resolving Darifenacin Impurity C from the parent drug and other related substances. A validated stability-indicating method employs the following parameters :

ParameterSpecification
ColumnChiralpak IC (250 × 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Ethanol:Diethylamine (75:25:0.05 v/v/v)
Flow Rate0.8 mL/min
Detection Wavelength230 nm
Column Temperature27°C
Retention Time12.4 min (Impurity C)

This method achieves a resolution (RsR_s) of ≥4.0 between darifenacin and Impurity C, with a limit of detection (LOD) of 0.08 µg/mL and a limit of quantification (LOQ) of 0.25 µg/mL . Peak purity indices >990 confirm the absence of co-eluting impurities .

Spectroscopic Characterization

High-resolution mass spectrometry (HR-MS) of Darifenacin Impurity C reveals a protonated molecular ion [M+H]+[M+H]^+ at m/zm/z 409.2285, consistent with its molecular formula . Infrared (IR) spectroscopy identifies characteristic absorptions at 2247 cm1^{-1} (C≡N stretch) and 1602 cm1^{-1} (aromatic C=C), further corroborating its structure .

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